(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol
Description
Properties
IUPAC Name |
(3S,4R)-4-piperazin-1-yloxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-8-6-12-5-7(8)10-3-1-9-2-4-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCYCVMOKYCNSX-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)[C@@H]2COC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as oxirane and piperazine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids, bases, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Purification Techniques: Employing purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of halides or other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Ring Modifications
- Oxolane vs. Thiolane/Dioxothiolane : The oxolane ring in (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol contrasts with the dioxothiolane ring in (3R,4R)-4-[4-(2-chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol (). The sulfur atom in thiolane derivatives may enhance metabolic stability or alter binding affinity compared to oxygen-containing oxolanes .
- Cyclohexane vs.
Substituent Effects
- In contrast, the 2-chlorophenyl group in introduces steric bulk and electron-withdrawing effects, which may enhance target selectivity .
- Functional Group Additions : Posaconazole () incorporates a triazole ring and difluorophenyl groups, broadening antifungal activity via cytochrome P450 inhibition .
Biological Activity
(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound's unique structure, characterized by a piperazine ring and an oxolane moiety, suggests various interactions with biological targets, making it a candidate for further research.
Structural Characteristics
The molecular formula of this compound is . Its structural representation can be summarized as follows:
- Molecular Formula : C8H16N2O2
- SMILES : C1CN(CCN1)[C@@H]2COC[C@H]2O
- InChI : InChI=1S/C8H16N2O2/c11-8-6-12-5-7(8)10-3-1-9-2-4-10/h7-9,11H,1-6H2/t7-,8-/m1/s1
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects such as:
- Antimicrobial Activity : Compounds with similar structures have shown potential as antimicrobial agents.
- Anti-inflammatory Properties : Derivatives may exhibit anti-inflammatory effects.
- Cytotoxicity : Some studies suggest potential cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated effectiveness against various bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Anti-inflammatory Effects
A series of experiments assessed the anti-inflammatory potential of this compound. The compound was tested in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed on several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The results showed that:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| HeLa | 30 |
These findings suggest that this compound may have potential as an anticancer agent.
Case Studies and Applications
Several studies have explored the applications of this compound in drug development:
- Development of Antifungal Agents : A case study focused on synthesizing derivatives for antifungal activity showed promising results against Candida species.
- Neuropharmacological Studies : Research indicated that the compound could affect neurotransmitter systems, suggesting potential use in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
